Ethyl ethyl(4-methylphenyl)phosphinite
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Overview
Description
Ethyl ethyl(4-methylphenyl)phosphinite is an organophosphorus compound that belongs to the class of phosphinites These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom, which is further bonded to an organic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ethyl(4-methylphenyl)phosphinite typically involves the reaction of ethyl(4-methylphenyl)phosphine with ethyl alcohol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:
Ethyl(4-methylphenyl)phosphine+Ethyl alcohol→Ethyl ethyl(4-methylphenyl)phosphinite+By-products
The reaction conditions usually involve moderate temperatures and the use of a solvent such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl ethyl(4-methylphenyl)phosphinite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinite to phosphines.
Substitution: The ethyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinites depending on the nucleophile used.
Scientific Research Applications
Ethyl ethyl(4-methylphenyl)phosphinite has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.
Medicine: Research into its use as a precursor for pharmaceuticals and other therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl ethyl(4-methylphenyl)phosphinite involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphorus atom in the compound can donate electron density to metal centers, facilitating various catalytic reactions. The molecular targets and pathways involved depend on the specific application and the metal center with which it interacts.
Comparison with Similar Compounds
Similar Compounds
- Ethyl phenylphosphinite
- Ethyl methylphosphinite
- Ethyl diphenylphosphinite
Comparison
Ethyl ethyl(4-methylphenyl)phosphinite is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and coordination properties. Compared to ethyl phenylphosphinite, the methyl group in the 4-position can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions.
Properties
CAS No. |
61388-11-2 |
---|---|
Molecular Formula |
C11H17OP |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
ethoxy-ethyl-(4-methylphenyl)phosphane |
InChI |
InChI=1S/C11H17OP/c1-4-12-13(5-2)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 |
InChI Key |
UAOPQKGTSPPCSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(CC)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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